![molecular formula C8H11BBrNO3 B15363223 [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid is a boronic acid derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methoxyethyl group at the 6-position, and a boronic acid group at the 3-position. This compound has garnered significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid typically involves the halogenation, alkylation, and borylation of a pyridine precursor. One common synthetic route includes the following steps:
Halogenation: Bromination of 3-hydroxypyridine using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-3-hydroxypyridine.
Alkylation: Introduction of the (1S)-1-methoxyethyl group via a reaction with an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Borylation: Formation of the boronic acid group at the 3-position using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing the reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid can undergo various chemical reactions including:
Oxidation: Conversion to the corresponding boronic ester or boronic anhydride.
Reduction: Reduction of the bromine atom to yield the corresponding pyridyl derivative.
Substitution: Nucleophilic substitution at the bromine site with different nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conducted under basic conditions with nucleophiles like sodium amide or methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of pyridyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is used in the development of biologically active molecules, acting as a building block in the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive compounds.
Medicine
In medicinal chemistry, this compound is utilized in the design and synthesis of drug candidates for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
Industry
In the materials science industry, this compound is used to create novel materials with unique properties, such as advanced polymers, electronic materials, and catalysts.
Mechanism of Action
The mechanism by which [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid exerts its effects depends on its application. In medicinal chemistry, for instance, it may act by inhibiting specific enzymes or receptors through covalent or non-covalent interactions, altering molecular pathways critical for disease progression.
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives with substituted pyridine rings. For example:
[4-bromo-2-methyl-3-pyridyl]boronic acid: Shares a bromine substituent and a boronic acid group but differs in the position and type of alkyl substituent.
[6-chloro-3-pyridyl]boronic acid: Similar boronic acid group but with a chlorine substituent instead of bromine.
[5-bromo-3-pyridyl]boronic acid: Similar boronic acid and bromine substitution but lacks the methoxyethyl group.
The uniqueness of [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11BBrNO3 |
|---|---|
Molecular Weight |
259.90 g/mol |
IUPAC Name |
[5-bromo-6-[(1S)-1-methoxyethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H11BBrNO3/c1-5(14-2)8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3/t5-/m0/s1 |
InChI Key |
JEPYQUKNZZPUMH-YFKPBYRVSA-N |
Isomeric SMILES |
B(C1=CC(=C(N=C1)[C@H](C)OC)Br)(O)O |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(C)OC)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)

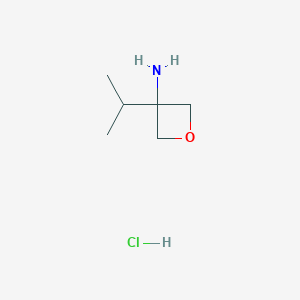
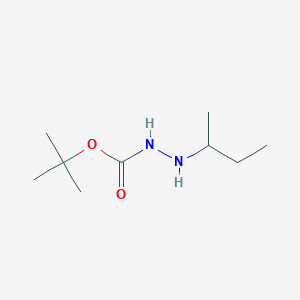
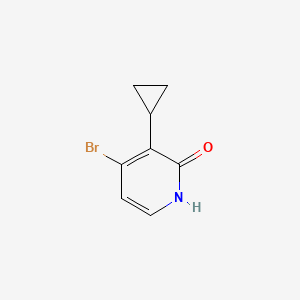
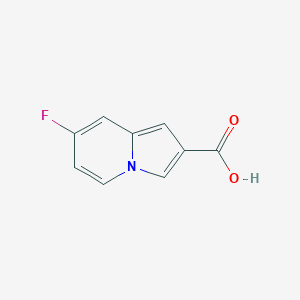
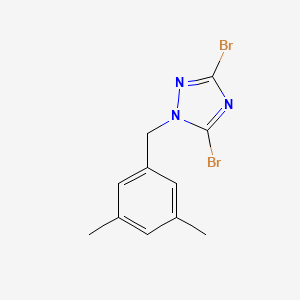
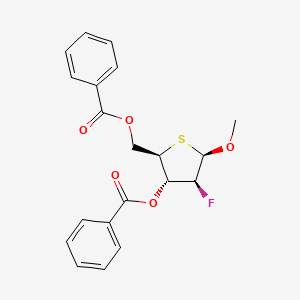
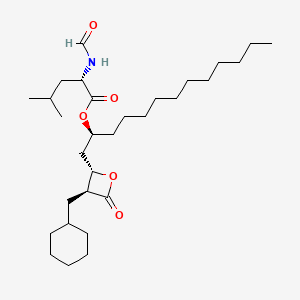
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
